molecular formula C7H9NO2S B1273585 N-methoxy-N-methylthiophene-2-carboxamide CAS No. 229970-94-9

N-methoxy-N-methylthiophene-2-carboxamide

Cat. No. B1273585
M. Wt: 171.22 g/mol
InChI Key: DGMGILGPRYQSOX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylthiophene-2-carboxamide is a compound that is related to various research areas, including the synthesis of pharmaceuticals and materials science. While the provided papers do not directly discuss N-methoxy-N-methylthiophene-2-carboxamide, they do provide insights into similar compounds and methodologies that could be relevant for its analysis. For instance, the synthesis of N-methoxy-N-methylamides, which are structurally related, is discussed in several papers . These compounds are known for their utility as acylating agents in organic synthesis, particularly in the formation of ketones without side products .

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides, which are closely related to N-methoxy-N-methylthiophene-2-carboxamide, can be achieved through various methods. One approach involves the condensation of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents such as oxalyl chloride . Another method uses trichloromethyl chloroformate in the presence of triethylamine at room temperature . Additionally, 2-chloro-1-methylpyridinium iodide has been used as a coupling agent to convert carboxylic acids to their corresponding N-methoxy-N-methylamides without racemization when starting from chiral carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to N-methoxy-N-methylthiophene-2-carboxamide can be stabilized by intramolecular hydrogen bonds, as seen in the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide . The heterocyclic rings in these compounds often adopt specific conformations, such as half-chair, influenced by these hydrogen bonds. The molecular geometries and electronic structures of related compounds have been optimized and calculated using ab initio methods, which could also be applied to N-methoxy-N-methylthiophene-2-carboxamide .

Chemical Reactions Analysis

The reactivity of N-methoxy-N-methylamides is well-documented, with their ability to react with organometallics to produce ketones . Additionally, the synthesis of N-methoxy-N-methylcyanoformamide, a related compound, has been reported to enable the one-pot preparation of β-carbonyl Weinreb amides and unsymmetrical ketones from various organometallic species . These reactions are relevant to the chemical behavior of N-methoxy-N-methylthiophene-2-carboxamide, as they provide a basis for understanding its potential reactivity in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-methoxy-N-methylthiophene-2-carboxamide can be inferred from the literature. For example, the thermal stability of a novel pyrazole derivative was found to be up to 190 °C, and its intermolecular interactions were analyzed by Hirshfeld surface analysis . Such analyses can provide insights into the stability and intermolecular interactions of N-methoxy-N-methylthiophene-2-carboxamide. Additionally, the solvent effects on structural parameters and non-linear optical properties of related compounds have been studied, which could be relevant for understanding the properties of N-methoxy-N-methylthiophene-2-carboxamide .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:

  • Medicinal Chemistry : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

  • Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

  • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

  • Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .

  • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .

  • Pharmacology : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

  • Synthesis of Bioactive Compounds and Fluorescent Probes : N-Alkylation of 2-methoxy-10H-phenothiazine, a valuable building block for the synthesis of bioactive compounds and reaction-based fluorescent probes, has been revisited aimed at introducing a substituent easily convertible into cationic or zwitterionic side chains .

  • Biomedical Applications : MXenes, which are new inorganic nanomaterials with ultrathin atomic thickness, have been widely applied in the biomedical field. They have been used in biosensors, diagnosis, therapy, antibacterial agents, and implants, among other areas .

  • Organic Processes : The compound could potentially be used in organic processes both at laboratory and pilot scale .

  • Synthesis of Bioactive Compounds and Fluorescent Probes : N-Alkylation of 2-methoxy-10H-phenothiazine, a valuable building block for the synthesis of bioactive compounds and reaction-based fluorescent probes, has been revisited aimed at introducing a substituent easily convertible into cationic or zwitterionic side chains .

  • Biomedical Applications : MXenes, which are new inorganic nanomaterials with ultrathin atomic thickness, have been widely applied in the biomedical field. They have been used in biosensors, diagnosis, therapy, antibacterial agents, and implants, among other areas .

  • Organic Processes : The compound could potentially be used in organic processes both at laboratory and pilot scale .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for N-methoxy-N-methylthiophene-2-carboxamide .

properties

IUPAC Name

N-methoxy-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMGILGPRYQSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394251
Record name N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methylthiophene-2-carboxamide

CAS RN

229970-94-9
Record name N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methyl-2-thiophenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of thiophene-2-carboxylic acid (2 g, 15.6 mmol), N,O-dimethylhydroxylamine hydrochloride (1.5 g, 15.6 mmol), EDCI (3.1 g, 15.6 mmol), HOBT (2.4 g, 15.6 mmol), Et3N (6.5 mL, 46.8 mmol) in DCM (30 mL) was stirred at room temperature for 4 hours. The mixture was concentrated in vacuo and purified by column to give N-methoxy-N-methylthiophene-2-carboxamide (1.8 g, yield 67%) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of thiophene-2-carbonyl chloride (100.6 mL, 940 mmol) and N,O-dimethylhydroxylamine hydrochloride (100.9 g, 1.03 mol) in dichloromethane (1 L) at 0° C. was added dropwise triethylamine (262 mL, 1.88 mol). After stirring at room temperature for 3 h, the reaction mixture was poured into a mixture of water (2 L) and concentrated aq. HCl (36%, 80 mL), the layers were separated and the aqueous layer extracted with dichloromethane (2×200 mL). The combined organic layers were washed with water (200 mL), then dried over MgSO4 and concentrated in vacuo to afford N-methoxy-N-methylthiophene-2-carboxamide [153.4 g, yield 95%; HPLC/MS: m/z=172 (M+H); log P(HCOOH)=1.44].
Quantity
100.6 mL
Type
reactant
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step One
Quantity
262 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JS RAO - 2017 - ir.kluniversity.in
6.1 Conclusion In this chapter, we present the conclusions of this thesis, and propose future enhancements as the future works. The path planning and obstacle avoidance models in the …
Number of citations: 0 ir.kluniversity.in
S Silwal - 2016 - search.proquest.com
The ability to prepare complex molecules has been advanced and enabled by cross-coupling reactions as exemplified by the 2010 Nobel Prize being awarded to the progenitors of …
Number of citations: 3 search.proquest.com
X Dong, P Ma, T Zhang, HB Jalani, G Li… - The Journal of Organic …, 2020 - ACS Publications
C–H amination of arenes directed by weakly coordinating Weinreb amides has been achieved with an iridium catalyst and 2,2,2-trichloroethoxycarbonyl (Troc) azide as an aminating …
Number of citations: 12 pubs.acs.org
DAM Rudzinski - 2013 - opencommons.uconn.edu
Organofluorine compounds exhibit biological activity and have advantageous properties for drug design. Natural occurring fluorinated molecules are rare, demanding new synthetic …
Number of citations: 5 opencommons.uconn.edu
W Li, M Huang, Y Li, Z Yang, J Qu - Dyes and Pigments, 2021 - Elsevier
Three new dicyanomethylene cored aggregation induced emission luminogens with donor-π-acceptor-donor structures were designed and synthesized as 1 O 2 photosensitizers. All …
Number of citations: 5 www.sciencedirect.com
R Lakkakula, A Roy, K Mukkanti, M Narender - 2019 - wjpr.s3.ap-south-1.amazonaws.com
N, O-dimethyl hydroxylamine hydrochloride and phosphorus (V) oxychloride (POCl3) in presence of Hunig’s base in dichloromethane at room temperature in excellent yields. This …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
S Silwal, RJ Rahaim - The Journal of Organic Chemistry, 2014 - ACS Publications
… (E)-2-Methyl-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one (Table 2, entry 19): subjection of 1-phenyl-1-propyne (1.0 mmol, 0.125 mL) and N-methoxy-N-methylthiophene-2-carboxamide (…
Number of citations: 17 pubs.acs.org

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